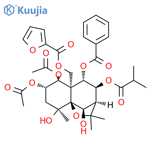

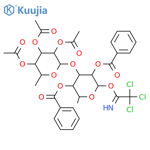

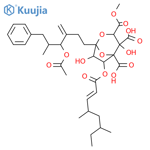

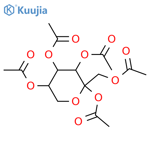

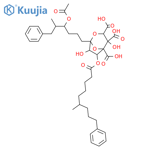

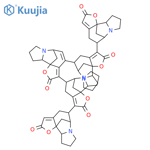

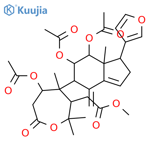

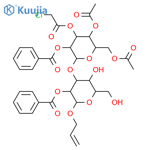

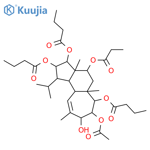

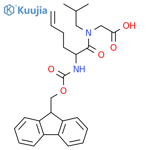

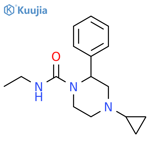

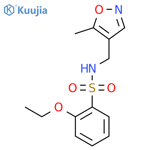

Pentacarboxylic acids and derivatives

Pentacarboxylic acids and their derivatives are a class of organic compounds characterized by five carboxyl groups (-COOH) attached to an aromatic or aliphatic backbone. These molecules exhibit strong acidic properties due to the presence of multiple carboxylic acid functionalities, which can participate in various chemical reactions such as esterification, amide formation, and coordination chemistry. Common derivatives include esters, anhydrides, and salts, each with unique reactivity profiles.

Pentacarboxylic acids are highly versatile in synthetic applications and have found extensive use in the preparation of polymers, coatings, adhesives, and pharmaceuticals. For instance, they can serve as cross-linking agents in epoxy resins to enhance their mechanical properties and thermal stability. Additionally, these compounds play a significant role in the development of functional materials, catalysts, and drug intermediates due to their ability to form strong hydrogen bonds and coordinate with transition metals.

The structure and functionality of pentacarboxylic acids make them valuable reagents in organic synthesis, offering researchers and industrial chemists a wide range of applications across multiple sectors.

関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品